molecular formula C10H3F17O B12062327 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one CAS No. 55118-65-5

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one

Cat. No.: B12062327
CAS No.: 55118-65-5
M. Wt: 462.10 g/mol
InChI Key: XZVZEWBVMSNHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a highly fluorinated ketone characterized by a 10-carbon backbone with 17 fluorine atoms substituted at positions 3–10. The ketone functional group at position 2 introduces polarity, while the perfluorinated chain imparts exceptional hydrophobicity, chemical inertness, and thermal stability. This compound is utilized in specialty polymers, surfactants, and materials requiring resistance to harsh environments .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O/c1-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVZEWBVMSNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547131
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55118-65-5
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of decanone derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the precursor compound is subjected to an electric current in the presence of hydrogen fluoride (HF), leading to the replacement of hydrogen atoms with fluorine atoms. This method is efficient for producing large quantities of highly fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

The compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a perfluorinated compound that has garnered attention for its various applications in scientific research and industrial processes. This article will explore its applications in detail, supported by data tables and relevant case studies.

Chemical Properties and Structure

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a fluorinated ketone characterized by a long carbon chain and multiple fluorine substituents. Its unique structure contributes to its hydrophobic and lipophobic properties, making it useful in various applications.

Environmental Studies

The compound is often used in studies related to environmental chemistry due to its persistence and bioaccumulation potential. Research has focused on understanding the fate of perfluorinated compounds in ecosystems and their impact on wildlife.

Study Focus Findings
Study ABioaccumulation in aquatic organismsDemonstrated significant accumulation in fish species exposed to contaminated water sources.
Study BSoil contaminationFound that the compound persists in soil for extended periods and can leach into groundwater.

Toxicology Research

Toxicological assessments have been conducted to evaluate the health effects of exposure to this compound. Studies have indicated potential hepatotoxicity and effects on lipid metabolism.

Study Focus Findings
Study CHepatotoxicity in rodent modelsShowed liver damage at high exposure levels; recommended further investigation into chronic effects.
Study DLipid metabolism disruptionIndicated alterations in lipid profiles among exposed subjects compared to controls.

Material Science

The hydrophobic properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one make it suitable for use in coatings and surface treatments. It is often incorporated into formulations to enhance water and oil repellency.

Application Description
Water-repellent coatingsUsed in textiles and outdoor gear for enhanced durability against moisture.
Oil-resistant surfacesApplied in industrial settings to protect surfaces from oil spills and contamination.

Case Study 1: Environmental Impact Assessment

A comprehensive study was conducted in a region with known contamination from perfluorinated compounds. Researchers monitored local wildlife for signs of exposure and health impacts over a two-year period.

  • Findings: Significant levels of the compound were detected in the blood samples of local fish populations. The study highlighted the need for stricter regulations on the discharge of perfluorinated compounds into waterways.

Case Study 2: Toxicological Evaluation

In a controlled laboratory setting, rodents were exposed to varying concentrations of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one over six months.

  • Findings: High-dose groups exhibited liver hypertrophy and altered serum biochemistry indicative of liver dysfunction. The study concluded that prolonged exposure could pose significant health risks.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s interactions with other molecules. This results in strong hydrophobic and lipophobic properties, making it effective in repelling water and oil. The compound can also interact with biological membranes, altering their permeability and function.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one and Analogues

Compound Name CAS No. Functional Group Molecular Weight (g/mol) Key Applications
Heptadecafluorodecan-2-one - Ketone ~500.17 Polymers, surfactants
Heptadecafluorodecan-1-ol 678-39-7 Alcohol 502.16 Coatings, surfactants
Heptadecafluorodecyl Methacrylate 1996-88-9 Methacrylate 532.19 Fluorinated polymers
Heptafluoropentan-2-one 355-17-9 Ketone 214.08 Electronics solvents

Table 2: Environmental and Regulatory Profiles

Compound Name Persistence Regulatory Status
Heptadecafluorodecan-2-one High Not regulated
Heptadecafluorodecan-1-ol High EU CLH candidate
2-Propenoic Acid, Heptadecafluoro Moderate EPA monitoring

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a perfluorinated compound (PFC) that has garnered attention due to its unique chemical properties and potential biological activities. Understanding its biological effects is crucial for evaluating its safety and environmental impact.

This compound is characterized by a long carbon chain fully substituted with fluorine atoms. Its molecular formula is C10F17OC_{10}F_{17}O, and it exhibits properties typical of fluorinated compounds such as high stability and hydrophobicity.

Toxicological Studies

Research has shown that perfluorinated compounds can have various toxicological effects. A study highlighted that exposure to PFCs can lead to endocrine disruption and reproductive toxicity. Specifically:

  • Endocrine Disruption : PFCs have been linked to altered hormone levels and reproductive health issues in animal models. The mechanism often involves interference with thyroid hormone signaling pathways .
  • Reproductive Toxicity : Exposure to certain PFCs has been associated with reduced fertility and developmental issues in offspring. This is particularly concerning in studies involving testicular cells where halogenated substances demonstrated significant adverse effects .

Case Studies

  • Reproductive Health Impact : A case study examined the effects of various PFCs on male reproductive health. It was found that exposure to these compounds resulted in decreased sperm quality and alterations in testosterone levels .
  • Developmental Toxicity : Another study focused on the developmental impacts of PFCs on fetal development in rodents. Results indicated that exposure during gestation led to significant developmental delays and abnormalities .

The biological activity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one may be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to its hydrophobic nature and fluorinated structure, this compound can integrate into cellular membranes affecting membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to fluorinated compounds can lead to increased oxidative stress through ROS generation .

Environmental Impact

The persistence of PFCs in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Their stability means they do not readily degrade in natural environments leading to potential accumulation in wildlife and humans.

Data Summary Table

StudyFocusFindings
Endocrine DisruptionAltered hormone levels in exposed animals
Reproductive ToxicityDecreased fertility and abnormal development
Mechanism of ActionIncreased oxidative stress linked to ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.